3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-
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Overview
Description
3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl- typically involves the reaction of 1,5-diaryl-2,4-dithiobiurets with iodine in ethanol, followed by subsequent treatment with the appropriate arylamine . The reaction conditions generally require refluxing in ethanol to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl- involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylamino-5-phenylimino-1,2,4-dithiazole
- 5-Imino-N,4-diphenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine
- N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide
Uniqueness
3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl- is unique due to its specific substitution pattern and the presence of both diethoxyphenyl and phenyl groups.
Properties
CAS No. |
879933-92-3 |
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Molecular Formula |
C18H19N3O2S2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
5-(2,4-diethoxyphenyl)imino-N-phenyl-1,2,4-dithiazol-3-amine |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-22-14-10-11-15(16(12-14)23-4-2)20-18-21-17(24-25-18)19-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,19,20,21) |
InChI Key |
ADTHGNSVNURTTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=C2N=C(SS2)NC3=CC=CC=C3)OCC |
Origin of Product |
United States |
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